molecular formula C26H23N3O B4301113 3-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PROPAN-1-OL

3-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PROPAN-1-OL

Cat. No.: B4301113
M. Wt: 393.5 g/mol
InChI Key: SDBQXWNTOYOEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5,6-Triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)propan-1-ol is a complex organic compound with a molecular formula of C26H23N3O. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

The synthesis of 3-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PROPAN-1-OL can be achieved through several synthetic routes. Common methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of alpha halo-ketones, Marckwald synthesis, and amino nitrile . Industrial production methods often rely on optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2,5,6-Triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PROPAN-1-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

IUPAC Name

3-(2,5,6-triphenylimidazo[1,2-a]imidazol-1-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c30-18-10-17-28-23(20-11-4-1-5-12-20)19-29-25(22-15-8-3-9-16-22)24(27-26(28)29)21-13-6-2-7-14-21/h1-9,11-16,19,30H,10,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBQXWNTOYOEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=C(N=C3N2CCCO)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PROPAN-1-OL
Reactant of Route 2
Reactant of Route 2
3-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PROPAN-1-OL
Reactant of Route 3
Reactant of Route 3
3-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PROPAN-1-OL
Reactant of Route 4
3-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PROPAN-1-OL
Reactant of Route 5
3-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PROPAN-1-OL
Reactant of Route 6
3-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}PROPAN-1-OL

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